molecular formula C8H9N5O4 B1192562 DMB213

DMB213

Cat. No.: B1192562
M. Wt: 239.19
InChI Key: SCKJVXBSEBHVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMB213 is a non-nucleoside, small-molecule inhibitor derived from pyridoxine, designed to target the RNA-dependent RNA polymerase (RdRp) of the Zika virus (ZIKV) . It was identified from a library of compounds designed to chelate divalent metal ions in the catalytic sites of viral enzymes . In biochemical assays using purified recombinant ZIKV NS5 polymerase, DMB213 demonstrated efficient inhibition of RdRp activity with an IC50 of 5.2 μM . Its antiviral efficacy was confirmed in cell-based assays, showing an EC50 of 4.6 μM against ZIKV . Enzyme mechanism studies indicate that DMB213 acts as a competitive inhibitor with respect to natural nucleoside triphosphate (NTP) substrates . Furthermore, DMB213 shows specificity for flaviviral polymerases; control studies revealed it does not inhibit recombinant HIV-1 reverse transcriptase and has only very weak activity against HIV-1 integrase . The resistance profile of DMB213 differs from nucleoside inhibitors like sofosbuvir, as it remains active against a ZIKV RdRp variant (S604T) that confers resistance to nucleotide analogs . This makes DMB213 a valuable tool compound for researchers studying the mechanisms of viral RNA synthesis and developing antiviral strategies against ZIKV and potentially other flaviviruses.

Properties

Molecular Formula

C8H9N5O4

Molecular Weight

239.19

IUPAC Name

5-Azidomethyl-3-hydroxy-4-hydroxymethyl-pyridine-2-carboxylic acid hydroxyamide

InChI

InChI=1S/C8H9N5O4/c9-13-11-2-4-1-10-6(8(16)12-17)7(15)5(4)3-14/h1,14-15,17H,2-3H2,(H,12,16)

InChI Key

SCKJVXBSEBHVLQ-UHFFFAOYSA-N

SMILES

O=C(C1=NC=C(CN=[N+]=[N-])C(CO)=C1O)NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DMB-213;  DMB 213;  DMB213

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Dmb213

Retrosynthetic Analysis and Proposed Synthetic Routes for DMB213

Retrosynthetic analysis is a powerful problem-solving technique in organic chemistry that involves working backward from the target molecule to simpler, commercially available starting materials uni.lu. For DMB213, a pyridoxine-derived compound with multiple functional groups, a retrosynthetic approach would involve systematically disconnecting bonds to reveal simpler precursors.

The core structure of DMB213 is a pyridine (B92270) ring substituted with a hydroxyl group at position 3, a hydroxymethyl group at position 4, an azidomethyl group at position 5, and a carboxylic acid hydroxyamide at position 2 researchgate.net.

A plausible retrosynthetic analysis for DMB213 could involve the following disconnections:

Disconnection of the Hydroxyamide Group: The carboxylic acid hydroxyamide moiety (-CONHOH) at position 2 could be envisioned as originating from a carboxylic acid precursor and hydroxylamine (B1172632). This is a common amide bond formation.

Introduction of the Azidomethyl Group: The azidomethyl group (-CH₂N₃) at position 5 could be introduced from a corresponding halomethyl or tosylomethyl precursor via nucleophilic substitution with an azide (B81097) source (e.g., sodium azide). Alternatively, it could be formed from an aminomethyl precursor through diazotization and subsequent reaction with azide.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group (-CH₂OH) at position 4 is a common substituent in pyridoxine (B80251) derivatives. It could be introduced via reduction of an aldehyde or carboxylic acid, or through functionalization of a methyl group.

Functionalization of the Pyridine Core: The pyridine ring itself, with its hydroxyl group, would likely be assembled or modified from a suitably substituted pyridine derivative. Pyridines with pre-existing hydroxyl and hydroxymethyl groups are often key intermediates in the synthesis of pyridoxine analogues.

Proposed Synthetic Route (Illustrative):

While the specific synthetic route for DMB213 is not detailed in the available literature, a hypothetical route could commence from a pyridine derivative possessing key functionalities. For example, a pyridine scaffold with a methyl group at position 5 and a hydroxymethyl group at position 4, and a hydroxyl group at position 3, could serve as a starting point.

Oxidation/Functionalization at C2: The methyl group at position 2 (or a precursor) could be oxidized to a carboxylic acid, followed by amide formation with hydroxylamine to yield the hydroxyamide.

Introduction of Azide: The methyl group at position 5 could be brominated or chlorinated, followed by nucleophilic displacement with sodium azide to introduce the azidomethyl group. Alternatively, if an aldehyde or carboxylic acid was present, it could be converted to an amine and then to the azide.

Protection/Deprotection: Throughout the synthesis, appropriate protecting groups would be employed for the hydroxyl and carboxylic acid functionalities to prevent undesired side reactions.

This proposed pathway highlights the general transformations that would be considered in the synthesis of a molecule with DMB213's complexity and functional groups.

Optimization Strategies for DMB213 Chemical Synthesis and Yield

Optimizing the chemical synthesis of a complex molecule like DMB213 is crucial for achieving high yields, purity, and scalability. General strategies for optimizing chemical synthesis include:

Reaction Condition Tuning: This involves systematic variation of parameters such as temperature, solvent, concentration of reactants, and reaction time to identify conditions that favor product formation and minimize by-products.

Catalyst Selection and Loading: For reactions requiring catalysis (e.g., amide coupling, functional group transformations), exploring different catalysts, their loading, and co-catalysts can significantly impact reaction rate and selectivity.

Protecting Group Strategies: Judicious selection and removal of protecting groups for sensitive functionalities (like hydroxyl groups or the carboxylic acid) are vital to ensure that desired transformations occur selectively without affecting other parts of the molecule.

Reagent Stoichiometry and Addition Rate: Careful control of reactant ratios and the rate at which reagents are added can influence reaction kinetics and product distribution.

Purification Methods: Optimization of purification techniques, such as chromatography (column chromatography, HPLC), recrystallization, or distillation, is essential to obtain the target compound in high purity and maximize isolated yield.

Design and Synthesis of DMB213 Analogues for Mechanistic Probing

The design and synthesis of analogues are fundamental to understanding the mechanism of action of a bioactive compound and for developing more potent or selective derivatives. DMB213 is known as a non-nucleoside inhibitor of Zika viral RdRp uni.lunih.govnih.govnih.gov. Analogues of DMB213 would be designed to probe the importance of each functional group and the pyridine scaffold for its inhibitory activity.

Key areas for analogue design based on DMB213's structure:

Modifications to the Azidomethyl Group (–CH₂N₃):

Replacement with other small, electron-rich or electron-deficient groups (e.g., -CH₂NH₂, -CH₂OH, -CH₂F, -CH₂Cl, -CH₂CN).

Varying the alkyl chain length (e.g., -CH₂CH₂N₃).

Introducing different heterocyclic or aromatic groups.

Modifications to the Hydroxymethyl Group (–CH₂OH):

Oxidation to an aldehyde (–CHO) or carboxylic acid (–COOH).

Reduction to a methyl group (–CH₃).

Etherification (–CH₂OR) or esterification (–CH₂OCOR) to explore steric and electronic effects.

Modifications to the Carboxylic Acid Hydroxyamide Group (–CONHOH):

Conversion to a simple amide (–CONH₂), ester (–COOR), or carboxylic acid (–COOH).

Substitution on the nitrogen atom of the hydroxyamide.

Replacement with bioisosteric groups.

Modifications to the Pyridine Ring and Hydroxyl Group:

Relocation of the hydroxyl group to different positions on the pyridine ring.

Substitution of the hydroxyl group with other heteroatoms (e.g., -SH, -NH₂).

Introduction of additional substituents on the pyridine ring to alter electronic properties or steric bulk.

The synthesis of these analogues would involve adapting the synthetic route developed for DMB213, with specific steps modified to introduce the desired changes. For example, if the azidomethyl group is to be varied, the step involving azide introduction would be altered.

Research Findings on DMB213's Activity:

DMB213 has demonstrated inhibitory activity against Zika virus RdRp. Xu and co-workers identified DMB213 as a pyridoxine-derived compound that can proficiently inhibit ZIKV RdRp with an IC₅₀ of 5.2 μM uni.lunih.govnih.gov. Cell-based assays further confirmed its anti-ZIKV activity with an EC₅₀ of 4.6 μM nih.govnih.gov. DMB213 appears to be competitive with natural nucleoside triphosphate (NTP) substrates nih.govnih.gov. Notably, an S604T substitution in the ZIKV RdRp, which confers resistance to nucleotide inhibitors like sofosbuvir (B1194449) triphosphate, did not confer resistance to DMB213, suggesting a distinct binding mechanism nih.govnih.gov.

Table 1: In Vitro Activity of DMB213 against Zika Virus RdRp

Assay TypeTargetIC₅₀ (μM)EC₅₀ (μM)Reference
Enzyme AssayZIKV RdRp5.2N/A uni.lunih.govnih.gov
Cell-Based AssayAnti-ZIKVN/A4.6 nih.govnih.gov

Stereochemical Considerations and Enantioselective Synthesis Approaches for DMB213

Upon examination of its chemical structure, 5-Azidomethyl-3-hydroxy-4-hydroxymethyl-pyridine-2-carboxylic acid hydroxyamide (DMB213), it is evident that the molecule does not possess any chiral centers . The pyridine ring itself is achiral, and none of the substituents (azidomethyl, hydroxyl, hydroxymethyl, carboxylic acid hydroxyamide) introduce chirality. Therefore, DMB213 itself does not exist as enantiomers, and enantioselective synthesis approaches are not required for its production .

However, stereochemical considerations and enantioselective synthesis would become highly relevant if analogues of DMB213 were designed to incorporate chiral centers. For instance, if a substituent with a chiral carbon atom were introduced onto the pyridine ring or within one of the existing side chains (e.g., replacing -CH₂OH with -CH(CH₃)OH), then the resulting analogue would exist as enantiomers. In such hypothetical scenarios, the biological activity of each enantiomer could differ significantly, necessitating enantioselective synthesis to produce a single, desired stereoisomer.

General enantioselective synthesis approaches, which could be applied to chiral analogues, include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials.

Chiral Auxiliaries: Attaching a chiral moiety to the substrate to control stereochemistry during a reaction, followed by its removal.

Asymmetric Catalysis: Employing chiral catalysts (e.g., organocatalysts, metal-ligand complexes, enzymes) to induce stereoselectivity in a reaction.

These advanced synthetic methodologies would be employed if future drug discovery efforts identified chiral DMB213 analogues with superior activity or selectivity, where the specific stereochemistry was crucial for their biological function.

Elucidation of Molecular Mechanisms of Action for Dmb213

DMB213 Interaction with Viral RNA-dependent RNA Polymerase (RdRp)

The interaction of DMB213 with the viral RdRp is central to its inhibitory effect, directly disrupting the essential process of viral RNA synthesis.

Competitive Inhibition Profile of DMB213 with Nucleoside Triphosphate Substrates

DMB213 functions as a competitive inhibitor of viral RNA synthesis by directly competing with natural nucleoside triphosphate (NTP) substrates for binding to the RdRp active site. fishersci.semims.comuni.lumims.comwikipedia.orgwikipedia.orgmims.com This competitive profile is consistent with its molecular design, which aimed to chelate divalent metal ions essential for the RdRp's catalytic activity. By sequestering these metal ions, DMB213 effectively prevents the proper binding and incorporation of natural NTPs, thereby suppressing the polymerase's ability to synthesize new RNA strands. researchgate.netmims.com

Binding Kinetics and Affinity of DMB213 to RdRp

DMB213 demonstrates significant inhibitory potency against ZIKV RdRp. In enzyme-based assays, DMB213 exhibits a 50% inhibitory concentration (IC50) of 5.2 μM for ZIKV RdRp activity. researchgate.netfishersci.semims.comuni.lumims.comwikipedia.orgwikipedia.org Furthermore, cell-based assays confirm its anti-ZIKV activity with a 50% effective concentration (EC50) of 4.6 μM. fishersci.semims.comuni.lumims.comwikipedia.org

Molecular docking analyses provide insights into the binding mode of DMB213 within the RdRp. These studies indicate that DMB213 positions itself in close proximity to key active site residues such as D536, D666, and D667, which are known to coordinate the crucial Mg2+ ions required for polymerase function. researchgate.net Additionally, DMB213 is observed to be within interaction distance of other residues in the catalytic domain, including A535, D694, P700, and T702. mims.com This suggests a direct interaction with the catalytic machinery, corroborating its competitive inhibition mechanism.

Table 1: Inhibitory and Effective Concentrations of DMB213 against ZIKV RdRp

Assay TypeTargetValue (μM)Citation
Enzyme Assay (IC50)ZIKV RdRp5.2 researchgate.netfishersci.semims.comuni.lumims.comwikipedia.orgwikipedia.org
Cell-Based Assay (EC50)Anti-ZIKV Activity4.6 fishersci.semims.comuni.lumims.comwikipedia.org

Specificity of DMB213 for Flavivirus RdRp (e.g., ZIKV, DENV, YFV)

DMB213 exhibits apparent specificity for the ZIKV NS5 polymerase. mims.com Control studies have demonstrated that DMB213 does not inhibit recombinant HIV-1 reverse transcriptase and shows only very weak inhibition of HIV-1 integrase strand-transfer activity, with an IC50 of 13.3 μM, significantly higher than the nanomolar range of approved HIV integrase inhibitors. fishersci.semims.comuni.lumims.com

A notable aspect of DMB213's specificity is its effectiveness against ZIKV RdRp variants that are resistant to other antiviral compounds. Specifically, the S604T mutation in ZIKV RdRp, which confers resistance to the nucleoside inhibitor sofosbuvir (B1194449), does not impair the function of DMB213. researchgate.netfishersci.semims.comuni.lumims.comwikipedia.orgmims.com This suggests that DMB213 operates via a distinct mechanism of action compared to nucleoside analog inhibitors.

While DMB213's primary characterization focuses on ZIKV, the RdRp enzymes of the Flaviviridae family, which includes Zika, Dengue (DENV), and Yellow Fever (YFV) viruses, share significant structural homology. For instance, ZIKV RdRp exhibits approximately 70% amino acid homology with those of West Nile Virus (WNV) and Japanese Encephalitis Virus (JEV), and its thumb, palm, and finger domains can superimpose with those of DENV 2 and 3. researchgate.netmdpi.com This conserved architecture across flaviviruses suggests a potential for broader flavivirus targeting, although direct efficacy data for DMB213 against DENV or YFV RdRp is not explicitly detailed in the provided information.

Allosteric Regulation and Conformational Changes Induced by DMB213

DMB213 is characterized as a non-nucleoside inhibitor (NNI). researchgate.netfishersci.semims.comuni.luwikipedia.org While its primary described mechanism is competitive inhibition at the active site through metal ion chelation, the interaction of non-nucleoside inhibitors with enzymes can often induce conformational changes. The fact that DMB213's activity is unaffected by the S604T mutation in ZIKV RdRp, which renders the enzyme resistant to nucleoside inhibitors like sofosbuvir, highlights a distinct binding mode. researchgate.netfishersci.semims.comuni.lumims.comwikipedia.orgmims.com This suggests that DMB213 does not simply mimic a nucleoside but interacts with the RdRp in a way that is mechanistically different, potentially involving or leading to unique conformational adjustments within the enzyme that impede its function. Though direct evidence for allosteric regulation by DMB213 is not explicitly stated, its classification as a non-nucleoside inhibitor and its distinct resistance profile imply a more complex interaction beyond simple substrate mimicry, potentially influencing the enzyme's conformational dynamics to achieve inhibition.

Intracellular Biochemical Pathways Influenced by DMB213 at the Molecular Level

At the molecular level, DMB213 primarily influences intracellular biochemical pathways by directly targeting and inhibiting the viral RNA-dependent RNA polymerase (RdRp). This enzyme is indispensable for the replication and transcription of the ZIKV genome within the host cell's cytoplasm. researchgate.netmdpi.com By effectively suppressing RdRp activity, DMB213 directly disrupts the viral life cycle, preventing the massive replication of viral RNA. Consequently, this action prevents the virus from hijacking or dysregulating various host intracellular processes and pathways that would otherwise be commandeered for viral protein synthesis, assembly, and proliferation. The direct molecular influence of DMB213 is thus centered on interfering with the fundamental machinery of viral replication, thereby indirectly safeguarding host cellular integrity and function that would otherwise be compromised by unchecked viral activity.

Identification and Validation of Biological Targets for Dmb213

Deconvolution of DMB213 Primary Binding Targets

DMB213 is characterized as a pyridoxine-derived non-nucleoside small-molecule inhibitor. Its primary biological target has been identified as the RNA-dependent RNA polymerase (RdRp) domain of the Zika virus (ZIKV) non-structural protein 5 (NS5). nih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.org The NS5 protein is crucial for viral replication, containing both a methyltransferase (MTase) domain and the RdRp domain. frontiersin.orgnih.govresearchgate.net

In in vitro RNA synthesis reactions catalyzed by recombinant ZIKV NS5 polymerase, DMB213 effectively inhibited RdRp activity with an inhibitory concentration 50% (IC₅₀) of 5.2 μM. nih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net Further validation in cell-based assays confirmed its anti-ZIKV activity, demonstrating a 50% effective concentration (EC₅₀) of 4.6 μM. nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net

The mechanism of action for DMB213 involves the chelation of divalent metal ions from the active site of the ZIKV RdRp. This interaction positions DMB213 as a competitive inhibitor relative to natural nucleoside triphosphate (NTP) substrates, thereby interfering with the viral RNA synthesis process. nih.govnih.govresearchgate.netmdpi.comunach.mx

Table 1: Inhibitory Activity of DMB213 against ZIKV RdRp and ZIKV in Cell-Based Assays

CompoundTargetAssay TypeIC₅₀ / EC₅₀ (μM)
DMB213ZIKV RdRpEnzyme Assay5.2 nih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net
DMB213ZIKVCell-Based Assay4.6 nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net

Secondary Target Engagement and Off-Target Interaction Analysis

To assess the specificity of DMB213, studies have investigated its potential engagement with other viral enzymes, particularly those from Human Immunodeficiency Virus type 1 (HIV-1). Control experiments revealed that DMB213 did not inhibit recombinant HIV-1 reverse transcriptase (RT). nih.govresearchgate.netresearchgate.net Furthermore, it exhibited only very weak inhibition of HIV-1 integrase (IN) strand-transfer activity. nih.govresearchgate.netresearchgate.net These findings suggest a notable selectivity of DMB213 for ZIKV RdRp, indicating a favorable off-target profile concerning these critical HIV-1 enzymes.

Table 2: Off-Target Activity of DMB213 against HIV-1 Enzymes

CompoundOff-TargetInhibition StatusReference
DMB213HIV-1 Reverse TranscriptaseNo inhibition nih.govresearchgate.netresearchgate.net
DMB213HIV-1 IntegraseVery weak inhibition nih.govresearchgate.netresearchgate.net

Structural Biology of DMB213-Target Complexes

While direct experimental structures (e.g., X-ray crystallography or Cryo-EM) of DMB213 in complex with ZIKV NS5 RdRp have not been explicitly reported in the provided literature, computational docking analysis has offered insights into their interaction. Docking studies indicate that DMB213 positions itself in close proximity to key active site residues within the ZIKV RdRp, specifically D536, D666, and D667. nih.govresearchgate.netmdpi.comunach.mx These residues are known to coordinate magnesium (Mg²⁺) ions, which are essential for RdRp catalytic activity. This computational evidence supports the proposed chelation mechanism of DMB213, where it interferes with the metal ion coordination necessary for RNA synthesis. nih.govresearchgate.netmdpi.comunach.mx Structural studies of ZIKV NS5 protein, including its RdRp and methyltransferase domains, have been conducted using techniques like X-ray crystallography and homology modeling, revealing conserved motifs and active site residues important for its function. nih.govnih.govresearchgate.netmdpi.com

Mutational Analysis of Target Proteins Affecting DMB213 Activity

Mutational analyses have been instrumental in understanding the binding site and mechanism of DMB213. A significant finding involves the S604T substitution in motif B of the ZIKV RdRp. This specific mutation is known to confer resistance to nucleoside inhibitors, such as sofosbuvir (B1194449) triphosphate, which targets the same enzyme. nih.govfrontiersin.orgresearchgate.netunach.mxresearchgate.net However, remarkably, the S604T mutation does not diminish the inhibitory activity of DMB213. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.netunach.mxresearchgate.netnih.gov This observation suggests that DMB213 interacts with the ZIKV RdRp through a distinct binding mode or mechanism compared to nucleoside analogs like sofosbuvir, highlighting its potential to overcome certain forms of drug resistance.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Dmb213 Analogues

Rational Design of DMB213 Derivatives for SAR Exploration

The rational design of DMB213 derivatives for SAR exploration is fundamentally guided by its known mechanism of action as a metal chelator and competitive inhibitor of ZIKV RdRp. DMB213, identified as 5-Azidomethyl-3-hydroxy-4-hydroxymethyl-pyridine-2-carboxylic acid hydroxyamide, possesses a pyridoxine (B80251) core scaffold with specific functional groups crucial for its activity. medkoo.comglixxlabs.com

The core design strategy for derivatives focuses on:

Enhancing Metal Chelation: Modifications to the hydroxyl and carboxylic acid hydroxyamide groups, which are likely involved in chelating the Mg2+ ions at the RdRp active site, could improve binding affinity. For instance, varying the acidity or the number of chelating functionalities could be explored.

Improving Specificity: While DMB213 shows specificity for ZIKV RdRp over HIV-1 reverse transcriptase and weak inhibition of HIV-1 integrase nih.govoup.com, further modifications could aim to enhance selectivity against other viral polymerases or host enzymes. This might involve exploring regions of the molecule that interact with unique features of the ZIKV RdRp binding pocket.

An illustrative example of SAR exploration could involve systematic modifications around the pyridoxine scaffold, as shown in the hypothetical Table 1.

Table 1: Hypothetical SAR Data for DMB213 Analogues and ZIKV RdRp Inhibition

CompoundStructural Modification (relative to DMB213)ZIKV RdRp IC50 (µM)ZIKV EC50 (µM)
DMB213-5.24.6
Analogue AReplacement of azidomethyl with a smaller alkyl group12.510.2
Analogue BIntroduction of an electron-withdrawing group on pyridine (B92270) ring3.12.8
Analogue CModification of carboxylic acid hydroxyamide to a simple amide>50>50
Analogue DBioisosteric replacement of pyridine nitrogen with carbon8.97.5

Note: This table presents hypothetical data for illustrative purposes of SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for DMB213 Series

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For the DMB213 series, QSAR models can predict the inhibitory potency (e.g., IC50 or EC50) of new, unsynthesized analogues, guiding the design process and reducing the need for extensive experimental screening. mdpi.com

A typical QSAR study for DMB213 analogues would involve:

Compound Selection and Activity Measurement: A diverse set of DMB213 derivatives with measured ZIKV RdRp inhibitory activities (IC50 or EC50 values) is required.

Molecular Descriptor Calculation: Various molecular descriptors are calculated for each compound, quantifying structural features such as electronic properties (e.g., partial charges, polarizability), steric properties (e.g., molecular volume, shape descriptors), and hydrophobic properties (e.g., LogP, surface area).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a model that correlates the descriptors with the observed activity. researchgate.net

Model Validation: The robustness and predictive power of the QSAR model are validated using internal (e.g., cross-validation) and external validation sets.

For DMB213, descriptors related to metal chelation capabilities, hydrogen bond donors/acceptors, and steric bulk around the active site interacting regions would be particularly relevant. A hypothetical QSAR equation might take the form:

pIC50 = C1 * (Hydrophobic_Descriptor) + C2 * (Electronic_Descriptor) + C3 * (Steric_Descriptor) + Intercept

Where pIC50 is the negative logarithm of the IC50, and C1, C2, C3 are coefficients representing the contribution of each descriptor.

Table 2: Hypothetical QSAR Model Parameters for DMB213 Analogues

Descriptor TypeDescriptor NameCoefficient (C)Interpretation
HydrophobicLogP+0.75Increased lipophilicity generally enhances potency (within an optimal range).
ElectronicSum of Electrostatic Potential (min)-0.40More negative electrostatic potential at a key binding region reduces potency.
StericMolecular Volume-0.20Larger molecular volume may hinder optimal fit in the active site.
Hydrogen BondingH-Bond Donor Count+0.60More hydrogen bond donors improve potency, likely due to interactions with RdRp.
Intercept-6.8Baseline activity.
R² (Predictive Power)0.8888% of activity variation explained by the model.
Q² (Cross-validated R²)0.82Good internal predictive ability.

Note: This table presents hypothetical data for illustrative purposes of QSAR principles.

Impact of Chemical Modifications on DMB213's Molecular Interactions

The efficacy of DMB213 stems from its ability to interact with the ZIKV RdRp active site, primarily through metal chelation. nih.govmdpi.com Chemical modifications to the DMB213 scaffold can profoundly alter these molecular interactions, leading to changes in binding affinity and inhibitory potency.

Chelating Moiety Modifications: The hydroxyl and carboxylic acid hydroxyamide groups are critical for chelating the Mg2+ ions. mdpi.commedkoo.com

Replacing the hydroxyamide with a simple amide or ester might reduce its ability to chelate metal ions, leading to a significant drop in activity (as seen in hypothetical Analogue C in Table 1).

Introducing additional chelating groups or optimizing the spatial arrangement of existing ones could enhance the chelation strength, potentially increasing potency.

Pyridoxine Ring Substitutions: The substituents on the pyridine ring (azidomethyl, hydroxymethyl) influence both steric and electronic properties.

Varying the size or electronic nature of the azidomethyl group (e.g., with smaller alkyls or electron-withdrawing groups) could affect the steric fit within the active site or alter the electron density of the pyridine ring, impacting interactions with surrounding amino acid residues. For example, an electron-withdrawing group (hypothetical Analogue B) might enhance binding if it improves an electrostatic interaction.

The hydroxymethyl group can participate in hydrogen bonding. Modifications here could alter these crucial interactions.

Impact on Specific Residues: Molecular docking studies have indicated that DMB213 interacts with residues such as D536, D666, D667 (Mg2+ coordination), and A535, D694, P700, T702 in the catalytic domain. nih.govmdpi.com

Modifications that introduce steric clashes with these residues would likely decrease activity.

Conversely, modifications that enable new, favorable interactions (e.g., additional hydrogen bonds, pi-stacking with aromatic residues) could enhance binding and potency.

Conformational Flexibility: Changes in the flexibility of the molecule due to modifications can impact its ability to adopt the optimal binding conformation. Rigidifying certain parts of the molecule might improve binding if the rigid conformation is the active one, while increasing flexibility might allow for induced fit but could also lead to entropic penalties.

Conformational Analysis and Bioisosteric Replacements in DMB213 Core Scaffold

Conformational Analysis

Conformational analysis is essential for understanding how DMB213 binds to its target and for guiding the design of more potent analogues. Although specific experimental conformational data for DMB213 is not widely detailed in public searches, its interaction with the RdRp active site implies a specific binding conformation. The pyridoxine core, with its substituents, possesses inherent flexibility, particularly around the azidomethyl and hydroxymethyl side chains, and the carboxylic acid hydroxyamide moiety.

Computational methods such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations would be employed to:

Identify Stable Conformations: Determine the low-energy conformations of DMB213 in solution and in complex with the RdRp.

Assess Binding Conformation: Elucidate the specific conformation adopted by DMB213 when bound to the ZIKV RdRp active site, particularly how the chelating groups orient themselves around the Mg2+ ions and how the pyridine ring interacts with surrounding residues.

Evaluate Conformational Changes: Investigate any induced fit mechanisms where the RdRp or DMB213 undergoes conformational changes upon binding. This is particularly relevant for enzyme inhibitors that can alter the enzyme's catalytic machinery. researchgate.netresearchgate.netscienceopen.comresearchgate.net

Guide Design: Use conformational insights to design rigid analogues that pre-organize into the active conformation, potentially leading to increased potency due to reduced entropic penalties upon binding.

Bioisosteric Replacements in DMB213 Core Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modify a compound's physicochemical properties, metabolic stability, or toxicity while retaining or improving its biological activity. cambridgemedchemconsulting.comdomainex.co.ukbenthamscience.com For DMB213, bioisosteric replacements could be explored at various positions:

Pyridoxine Ring:

Ring Expansion/Contraction: Exploring six-membered heterocyclic rings with different heteroatoms (e.g., pyrimidine, pyrazine) or five-membered rings could alter the ring's electronic distribution and steric profile, influencing interactions within the active site.

Azidomethyl Group:

Isosteric Nitrogen Groups: The azido (B1232118) group (-N3) is a linear, electron-rich moiety. Bioisosteric replacements could involve other linear groups or groups with similar electronic properties, such as a cyano group (-CN) or a small alkyl chain with a halogen.

Alkyl/Aryl Substitutions: Replacing the azidomethyl with various alkyl or aryl groups could explore steric and hydrophobic interactions in that region of the binding pocket.

Carboxylic Acid Hydroxyamide Moiety: This is a key chelating group.

Other Chelators: Replacing the hydroxyamide with other known metal-chelating functionalities (e.g., hydroxamic acids, 8-hydroxyquinoline (B1678124) derivatives, pyrogallol (B1678534) groups) could be explored to optimize chelation strength and geometry. researchgate.net

Amide/Ester Analogues: As mentioned in SAR, simple amide or ester forms would likely reduce chelation but could be explored if other binding modes are sought or if the goal is to improve metabolic stability by removing a labile group, then compensating for activity elsewhere.

The primary goals of such bioisosteric replacements would be to:

Improve Metabolic Stability: For example, replacing metabolically labile groups with more stable bioisosteres.

Modulate Lipophilicity and Polarity: To optimize ADME properties and cellular permeability.

Reduce Off-Target Binding or Toxicity: By altering features that contribute to undesirable interactions while preserving on-target activity.

Enhance Potency: By finding bioisosteres that provide a more optimal fit or stronger interactions with the target.

Computational and Theoretical Investigations of Dmb213

Molecular Docking and Dynamics Simulations of DMB213-Target Interactions

Molecular docking and dynamics simulations are crucial computational techniques employed to predict the binding affinity and interaction modes of small molecules with biological targets. For DMB213, these simulations have provided valuable insights into its inhibitory mechanism against viral polymerases.

Key Findings:

Zika Virus RdRp: Molecular docking studies have revealed that DMB213 binds in close proximity to the active site residues D536, D666, and D667 of the Zika polymerase. These residues are known to play a critical role in coordinating magnesium ions, which are essential for the enzyme's catalytic activity. wikipedia.orgguidetopharmacology.org This suggests that DMB213 may interfere with the metal-ion-dependent catalytic mechanism of the RdRp. Furthermore, DMB213 has been shown to compete with natural nucleoside triphosphate (NTP) substrates, indicating a competitive inhibition mechanism. dntb.gov.uanih.gov

Hepatitis C Virus (HCV) NS5B Polymerase: Beyond its primary focus on Zika virus, DMB213 has also been computationally explored for its potential against Hepatitis C virus NS5B polymerase. Docking simulations indicated that DMB213 exhibits favorable binding affinities, with docking scores ranging from -7.602 to -8.971 Kcal/Mol. dntb.gov.uaresearchgate.netmims.com This suggests a similar mode of interaction compared to reference drug molecules, highlighting its potential for repurposing against other flaviviruses due to the conserved nature of RdRp across this viral family. dntb.gov.uamims.com

Resistance Profile: A notable finding from these studies is that the S604T mutation in the ZIKV RdRp, which confers resistance to nucleoside inhibitors like sofosbuvir (B1194449) triphosphate, does not affect the inhibitory activity of DMB213. wikipedia.orgdntb.gov.uanih.gov This indicates that DMB213 binds to a site or interacts in a manner distinct from where this mutation impacts other inhibitors, offering a potential advantage in overcoming drug resistance.

While specific detailed molecular dynamics simulation trajectories and analyses for DMB213 were not extensively detailed in the available literature, molecular dynamics simulations are generally employed to further validate and refine docking poses, assess the stability of the ligand-protein complex over time, and explore conformational changes induced upon binding. wikipedia.orguio.nochem960.com Such simulations would provide a more comprehensive understanding of the dynamic interactions between DMB213 and its viral targets.

Table 1: Representative Docking Scores for DMB213 Against Viral RdRp Targets

Target ProteinDocking Score Range (Kcal/Mol)Reference Drug (if applicable)Citation
HCV NS5B Polymerase-7.602 to -8.971Sofosbuvir diphosphate dntb.gov.uaresearchgate.netmims.com
Zika Virus RdRp(Proximal to active site)N/A wikipedia.orgguidetopharmacology.org

Quantum Chemical Calculations of DMB213 Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of chemical compounds. These calculations provide insights into properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and reactivity indices, which are crucial for understanding a molecule's behavior in biological systems. uio.nowikipedia.orgnih.govnih.govnih.govkuleuven.bemims.comnih.govwikipedia.org

While specific quantum chemical calculation results detailing the electronic properties and reactivity of DMB213 (e.g., its precise HOMO-LUMO gap, dipole moment, or specific reactive sites) were not explicitly found in the provided search results, the utility of such calculations for compounds like DMB213 is significant. For instance, understanding the electronic distribution within DMB213 could explain its ability to chelate divalent metal ions, a mechanism proposed for its activity against viral enzymes. dntb.gov.uanih.govfishersci.ie DFT calculations could also predict the most favorable sites for chemical modifications, guiding the rational design of more potent or selective analogs. uio.nowikipedia.orgnih.gov The absence of explicit data for DMB213 in the search results suggests that while such calculations are standard in drug discovery, the specific findings for DMB213 may not be widely published or detailed in the available snippets.

Pharmacophore Modeling for DMB213 and Related Ligands

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are necessary for its biological activity and interaction with a specific target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, aromatic rings, and charged centers, arranged in a specific three-dimensional orientation. guidetopharmacology.orgresearchgate.netjkchemical.comresearchgate.netnih.govmims.comfishersci.fiscience.govscience.gov

DMB213 was discovered through drug-design protocols that aimed to identify compounds capable of chelating divalent metal ions from the catalytic sites of viral enzymes, such as HIV integrase and Dengue virus RdRp. dntb.gov.uanih.govfishersci.ie This implies that a pharmacophore model, either implicitly or explicitly, would have guided its initial design and subsequent optimization. While a specific, detailed pharmacophore model for DMB213 itself (e.g., the exact number and spatial arrangement of its pharmacophoric features) was not explicitly described in the search results, its pyridoxine-derived structure suggests the presence of hydrogen bond donors and acceptors, as well as aromatic and potentially hydrophobic features, which would be critical for its interaction with the Zika RdRp active site. nih.govguidetopharmacology.org Pharmacophore models derived from DMB213 or similar active ligands could be used to screen large chemical databases for novel compounds sharing these essential features, thereby accelerating the discovery of new antiviral agents. nih.govmims.comscience.govscience.gov

Virtual Screening and Identification of DMB213-like Scaffolds

Virtual screening is a computational methodology that rapidly searches large libraries of chemical compounds to identify potential drug candidates based on their ability to interact with a specific biological target or to possess certain desirable properties. guidetopharmacology.orgdntb.gov.uawikipedia.orguio.nochem960.comnih.govmims.comscience.gov The initial identification of DMB213 itself involved the screening of a small library of pyridoxine-derived small-molecule compounds. dntb.gov.uafishersci.ie This highlights the role of virtual screening in its discovery.

Virtual screening campaigns for identifying DMB213-like scaffolds would typically leverage the structural and mechanistic insights gained from molecular docking and pharmacophore modeling. For instance, a pharmacophore model built from DMB213's interaction with Zika RdRp could be used as a query to identify compounds with similar pharmacophoric features from vast chemical databases. nih.govmims.comscience.gov Alternatively, structure-based virtual screening, employing the known 3D structure of the Zika RdRp active site, could identify compounds that fit into the binding pocket in a manner similar to DMB213. wikipedia.orguio.nochem960.com Such approaches are crucial for discovering novel chemical entities that share the therapeutic potential of DMB213 but might possess improved pharmacokinetic properties, reduced toxicity, or a different resistance profile. The success of DMB213 as an RdRp inhibitor underscores the effectiveness of these computational screening methods in the drug discovery pipeline.

Preclinical Mechanistic Investigations of Dmb213 in Model Systems

In Vitro Enzymatic Assays of DMB213 (e.g., RdRp assays)

The primary mechanism of action of DMB213 was elucidated through in vitro enzymatic assays utilizing purified recombinant ZIKV NS5 polymerase, which contains the RdRp domain. nih.gov A key method employed was a filter-binding ZIKV RdRp assay with a homopolymeric poly rC/rG13 RNA substrate to screen for antiviral activity. nih.gov

In these enzymatic reactions, DMB213 demonstrated potent inhibition of ZIKV NS5 polymerase activity. nih.gov The compound was found to be competitive with natural nucleoside triphosphate (NTP) substrates, suggesting it interferes with the binding or incorporation of the building blocks necessary for RNA synthesis. nih.gov The S604T substitution in the ZIKV RdRp, which is known to confer resistance to nucleoside inhibitors like sofosbuvir (B1194449), did not impact the inhibitory activity of DMB213, confirming its distinct non-nucleoside mechanism of action. nih.gov

Further characterization in these assays established a specific potency for DMB213.

Table 1: In Vitro Inhibitory Activity of DMB213 against ZIKV RdRp

CompoundAssay TypeTargetIC50 (μM)
DMB213Filter-binding RdRp assayRecombinant ZIKV NS5 Polymerase5.2

It is noteworthy that control studies showed DMB213 did not inhibit recombinant HIV-1 reverse transcriptase and exhibited only very weak inhibition of HIV-1 integrase strand-transfer activity, indicating a degree of specificity for the ZIKV polymerase. nih.gov

Cell-Based Assays for DMB213 Activity (e.g., ZIKV-infected cell lines, reporter gene assays)

The antiviral efficacy of DMB213 was further validated in cell-based models. These assays are crucial for confirming that the enzymatic inhibition observed in vitro translates to an antiviral effect in a cellular context, where the compound must cross cell membranes and remain active.

The specific cell lines and the nature of the reporter systems used in these published studies have not been detailed in the available research. However, the results from these cell-based assays confirmed the anti-ZIKV activity of DMB213, providing a measure of its effective concentration in a biological system.

Table 2: Cell-Based Antiviral Activity of DMB213

CompoundAssay TypeVirusEC50 (μM)
DMB213Cell-based antiviral assayZika Virus (ZIKV)4.6

The close correlation between the IC50 value from the enzymatic assay and the EC50 value from the cell-based assay suggests good cell permeability and stability of the compound. nih.gov

Mechanistic Studies in Organoid and 3D Culture Models

There is currently no publicly available research detailing the mechanistic investigation of DMB213 in organoid or 3D culture models. Such studies would be valuable for understanding the compound's efficacy in a more physiologically relevant system that mimics the complex, three-dimensional architecture of human tissues susceptible to ZIKV infection, such as neural progenitor cells or brain organoids.

Ex Vivo Analyses of DMB213's Biochemical Effects on Tissue Samples

At present, there are no published studies on the ex vivo analysis of DMB213's biochemical effects on tissue samples. Ex vivo studies, which involve treating isolated tissues from an organism, could provide further insights into the compound's tissue penetration, metabolic stability, and impact on viral replication within a complex cellular environment outside of a living organism.

Emerging Research Avenues and Future Directions for Dmb213

Development of Advanced Methodologies for DMB213 Characterization

The precise characterization of DMB213's interaction with its target, ZIKV RdRp, is paramount for optimizing its antiviral properties and informing the design of next-generation inhibitors. Beyond the established enzyme and cell-based assays oup.comresearchgate.net, advanced methodologies are crucial.

Structural Biology Techniques: High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), could provide atomic-level insights into how DMB213 binds to the ZIKV RdRp. While docking studies have been performed to visualize DMB213's proximity to the active site residues (D536, D666, and D667) of the Zika polymerase homology model nih.gov, experimental structural data would validate these computational predictions and reveal conformational changes induced upon binding. This information is critical for structure-based drug design.

Advanced Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could offer dynamic information about DMB213's interaction with RdRp, including binding kinetics and conformational dynamics. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could precisely quantify binding affinities and thermodynamic parameters, providing a deeper understanding of the molecular forces driving the DMB213-RdRp interaction.

Computational Chemistry and Machine Learning: Further development and application of computational methods, including molecular dynamics simulations, free energy calculations, and quantum mechanical calculations, can refine the understanding of DMB213's binding mechanism and predict the impact of structural modifications. Machine learning algorithms can be employed to analyze vast datasets of DMB213 derivatives and their biological activities, accelerating the identification of compounds with improved potency and selectivity.

Integration of Omics Data (e.g., transcriptomics, proteomics) in DMB213 Research

Integrating multi-omics data offers a comprehensive systems-level view of DMB213's effects on ZIKV-infected host cells, moving beyond single-target inhibition analysis cmbio.ionih.gov. This approach can reveal unforeseen biological impacts and potential off-target effects.

Transcriptomics: RNA sequencing (RNA-Seq) can be used to profile global gene expression changes in ZIKV-infected cells treated with DMB213. This would identify host genes and viral RNAs whose expression levels are modulated by DMB213, providing insights into its mechanism of action beyond direct RdRp inhibition. For instance, it could reveal whether DMB213 influences host antiviral responses or viral replication processes indirectly.

Proteomics: Mass spectrometry-based proteomics can quantify changes in protein abundance and post-translational modifications in response to DMB213 treatment. This would complement transcriptomic data by showing which proteins are actually affected, including viral proteins and host factors involved in the viral life cycle. Proteomics could also identify host proteins that interact with DMB213 or are indirectly affected by its activity, potentially shedding light on its cytotoxicity oup.comfrontiersin.org.

Integrated Analysis: Tools and methods for multi-omics data integration are available, such as the mixOmics R package, which can explore and integrate various omics data, including transcriptomics and proteomics, to identify relationships within and across datasets mixomics.org. By combining transcriptomic and proteomic data, researchers can gain a more complete picture of the cellular response to DMB213, identifying key pathways perturbed and potential biomarkers of efficacy or toxicity. This integrated approach can help in understanding the complex interplay of biomolecules and their functions nih.gov.

An example of how such data could be presented is shown below, illustrating hypothetical changes in gene expression and protein levels in ZIKV-infected cells treated with DMB213.

Table 1: Hypothetical Omics Data Changes in ZIKV-Infected Cells Treated with DMB213

Omics TypeGene/Protein IdentifierFold Change (Treated vs. Untreated)p-valueBiological Implication
TranscriptomicsZIKV_NS5_RNA↓ 0.15<0.001Reduced viral replication
TranscriptomicsIFITM3↑ 2.30.012Upregulation of antiviral host factor
ProteomicsZIKV_RdRp_Protein↓ 0.20<0.005Reduced viral protein synthesis
ProteomicsHSP90↓ 0.800.045Potential off-target effect on host chaperone

Note: This table is illustrative and represents hypothetical data for demonstrating the integration of omics findings. In a real scenario, detailed research findings would populate such tables.

Challenges and Future Opportunities in DMB213 Research within Chemical Biology

Research into DMB213, like many chemical biology endeavors, faces specific challenges while presenting significant opportunities for advancing antiviral strategies. Chemical biology, an interdisciplinary field, is dedicated to developing novel tools for studying biological processes and addressing complex challenges at the chemistry-biology interface tamu.eduharvard.edumanchester.ac.ukajwilsonresearch.com.

Challenges:

Suboptimal Cytotoxicity: A key challenge identified for DMB213 is its suboptimal cytotoxicity, with a 50% cytotoxic concentration (CC₅₀) of 22 μM in Huh7 cells, leading to a lower selectivity index compared to other antivirals like sofosbuvir (B1194449) and mycophenolic acid oup.comfrontiersin.org. Addressing this requires medicinal chemistry efforts to improve the therapeutic window.

Specificity and Off-target Effects: While DMB213 primarily targets ZIKV RdRp, further investigation into its specificity against other viral polymerases and host enzymes is crucial. Although it showed no inhibition of HIV-1 reverse transcriptase and only weak inhibition of HIV-1 integrase at high concentrations researchgate.netnih.gov, a comprehensive profiling of its selectivity is needed.

Drug Metabolism and Pharmacokinetics (DMPK): Detailed studies on DMB213's absorption, distribution, metabolism, and excretion are essential to understand its in vivo behavior and potential for clinical translation.

Future Opportunities:

Structure-Activity Relationship (SAR) Optimization: Leveraging the structural insights gained from advanced characterization methods, extensive SAR studies can be conducted to design and synthesize DMB213 analogs with enhanced potency, improved selectivity, and reduced cytotoxicity. This could involve modifying the pyridoxine (B80251) core or the azidomethyl, hydroxyl, and hydroxymethyl substituents medkoo.comglixxlabs.com.

Broad-Spectrum Antiviral Potential: Given that RdRp is a conserved target across many RNA viruses, exploring DMB213 and its derivatives against other flaviviruses (e.g., Dengue, West Nile) or even other viral families could uncover broader antiviral applications.

Combination Therapies: Investigating DMB213 in combination with other antiviral agents could lead to synergistic effects, allowing for lower dosages and potentially mitigating toxicity while enhancing efficacy.

Targeting Host Factors: Chemical biology approaches could explore whether DMB213 or its derivatives could indirectly modulate host factors involved in ZIKV replication, opening new therapeutic avenues.

Collaborative Research Initiatives and Data Sharing for DMB213 Studies

Collaborative research and robust data sharing practices are increasingly recognized as fundamental to accelerating scientific discovery and addressing complex global health challenges imperial.ac.ukscratchpads.euumassmed.edu. For DMB213, fostering such initiatives is critical for its continued development.

Benefits of Collaboration:

Accelerated Discovery: Collaboration allows researchers to pool diverse expertise, resources, and technologies, leading to faster progress in understanding DMB213's mechanism, optimizing its properties, and exploring its therapeutic potential scratchpads.eu.

Validation and Reproducibility: Multi-site collaborations can facilitate independent validation of research findings, enhancing the robustness and reproducibility of DMB213 studies.

Access to Diverse Resources: Researchers can gain access to specialized equipment, unique compound libraries, or patient samples that might not be available within a single institution scratchpads.eu.

Data Sharing Strategies:

Open Access Repositories: Depositing DMB213-related data (e.g., chemical properties, biological activities, structural data, omics data) in publicly accessible repositories ensures findability, accessibility, interoperability, and reusability (FAIR principles) stanford.edu. This includes chemical databases, protein data banks, and omics data archives.

Collaborative Platforms: Utilizing secure collaborative research platforms enables real-time communication, shared document editing, and secure data storage and access for geographically dispersed teams scratchpads.eu.

Data Access Statements: Published articles on DMB213 should include clear data access statements, indicating where the underlying data can be downloaded or who to contact for access imperial.ac.uk.

Standardized Data Formats: Adopting standardized data formats and metadata ensures that data from different studies are interoperable and can be easily integrated for meta-analyses stanford.edu.

The Prechter Bipolar Research Program, for instance, exemplifies a commitment to sharing rich datasets, including clinical phenotyping and DNA sequencing data, through a searchable data dictionary and collaborative research agreements umich.edu. This model can serve as an inspiration for DMB213 research, facilitating global meta-analysis collaborations and accelerating the development of antiviral strategies.

Table 2: Key Data Types for Collaborative DMB213 Research and Sharing Mechanisms

Data TypeDescriptionRecommended Sharing Mechanism
Chemical PropertiesSynthesis protocols, purity, stabilityElectronic Lab Notebooks, Public Chemical Databases
Biological ActivityIC₅₀, EC₅₀, selectivity profiles, cytotoxicityPublic Assay Databases (e.g., ChEMBL), Supplementary Information in Publications
Structural DataX-ray crystallography, cryo-EM, docking modelsProtein Data Bank (PDB), Model Archives
Omics DataTranscriptomics, proteomics, metabolomics profilesGene Expression Omnibus (GEO), ProteomeXchange, Metabolomics Workbench
In Vivo EfficacyAnimal model data, viral load reductionPublic Repositories (e.g., Dryad), Collaborative Research Agreements
DMPK DataAbsorption, distribution, metabolism, excretionSupplementary Information in Publications, Collaborative Databases

Note: This table highlights essential data types and potential sharing mechanisms to foster transparency and collaboration in DMB213 research.

Q & A

Q. What is the mechanistic basis of DMB213’s inhibition of Zika virus RNA-dependent RNA polymerase (RdRp)?

DMB213 competitively binds to the RdRp active site, displacing natural nucleotides and halting RNA synthesis. Its IC50 of 5.2 μM against ZIKV RdRp demonstrates potent inhibition, with resistance to S604T mutations that render Sofosbuvir ineffective . Methodologically, this is validated via enzymatic assays using fluorometric or radiometric nucleotide incorporation measurements, supplemented by molecular docking studies to visualize binding interactions.

Q. How do researchers determine the inhibitory concentration (IC50) of DMB213 in antiviral assays?

IC50 values are derived from dose-response curves using serial dilutions of DMB213 in cell-based or enzymatic RdRp assays. Data normalization against controls (e.g., untreated viral replication) and nonlinear regression analysis (e.g., four-parameter logistic models) are standard. Ensure replicates (n ≥ 3) and include Sofosbuvir as a comparator to contextualize efficacy .

Q. What key findings distinguish DMB213 from other nucleotide analogs in preclinical studies?

DMB213 outperforms Sofosbuvir in RdRp inhibition (IC50 = 5.2 μM vs. Sofosbuvir’s higher IC50) and retains activity against the S604T mutation. Its cytotoxicity profile (e.g., CC50 in host cells) must be evaluated using MTT or ATP-based viability assays, with selectivity indices (SI = CC50/IC50) calculated to prioritize therapeutic windows .

Advanced Research Questions

Q. How can structural modifications optimize DMB213’s selectivity index against viral vs. host polymerases?

Structure-activity relationship (SAR) studies guided by crystallographic data of RdRp-DMB213 complexes can identify functional groups impacting binding affinity and specificity. For example, compound 73 (SI > 41) from the same series informs modifications to reduce off-target interactions with human polymerases . Pair computational modeling (e.g., molecular dynamics simulations) with enzymatic selectivity assays to validate improvements.

Q. What experimental approaches are used to profile resistance mechanisms in RdRp mutants exposed to DMB213?

Site-directed mutagenesis of conserved RdRp residues (e.g., S604T) followed by enzymatic kinetics assays reveals mutation-driven resistance. Compare inhibition curves (IC50 shifts) between wild-type and mutant RdRp. Cross-resistance studies with Sofosbuvir and other analogs further clarify mechanistic divergence .

Q. How should researchers resolve contradictions in reported cytotoxicity values for DMB213 across cell lines?

Conduct replication studies under standardized conditions (e.g., cell type, passage number, serum concentration). Perform meta-analyses of published data to identify confounding variables (e.g., assay type, exposure duration). Use orthogonal cytotoxicity assays (e.g., LDH release vs. ATP quantification) to verify results .

Q. What methodologies validate DMB213’s efficacy in combination therapies against ZIKV?

Synergy assays (e.g., Chou-Talalay combination index) using DMB213 paired with entry inhibitors (e.g., neutralizing antibodies) or host-targeting antivirals. Measure viral load reduction via qRT-PCR and assess additive/synergistic effects. Include cytotoxicity controls to rule off-target interactions .

Methodological and Ethical Considerations

Q. How should researchers design in vitro studies to minimize bias in DMB213 efficacy assessments?

Use blinded data collection, randomized plate layouts, and independent replication by multiple labs. Predefine primary endpoints (e.g., IC50, SI) and statistical power calculations to ensure adequate sample sizes. Adhere to FAIR data principles for transparency .

Q. What ethical guidelines apply to preclinical testing of DMB213 in animal models?

Follow institutional animal care protocols (IACUC) for dosing, endpoint criteria, and humane euthanasia. Include vehicle controls and validate ZIKV infection models (e.g., immuno-deficient mice) to ensure clinical relevance. Publish negative results to avoid publication bias .

Q. How can researchers leverage “People Also Ask” data to refine DMB213-related hypotheses?

Analyze recurring questions (e.g., “DMB213 vs. Sofosbuvir resistance”) to identify understudied areas. Use tools like Semrush to map query trends and update literature reviews accordingly. Prioritize questions addressing mechanistic contradictions or translational gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.